N-Methyl-DL-valine hydrochloride

Description

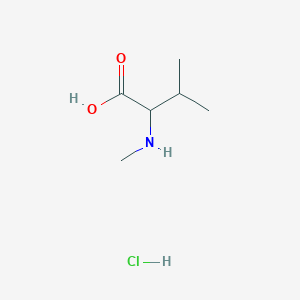

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-methyl-2-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAKGSVMNLYWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-DL-valine Hydrochloride (CAS 2566-32-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-valine hydrochloride is a synthetic derivative of the essential amino acid valine, characterized by the presence of a methyl group on the amine nitrogen. This modification imparts unique physicochemical and biological properties, making it a valuable building block in medicinal chemistry and drug development. Notably, it is a key component of monomethyl auristatin F (MMAF), a potent anti-tubulin agent utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological significance of this compound. Detailed experimental protocols and data are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2566-32-7 | N/A |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Melting Point | 82-84 °C | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 99% (Assay) | [3] |

| Optical Rotation | [a]D20 = +33 ± 2º (C=1 in MeOH) (for L-enantiomer) | [3] |

| Storage Conditions | Store at 0-8 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the esterification of DL-valine followed by reductive amination.

Experimental Protocol: Synthesis

Step 1: Esterification of DL-Valine to DL-Valine Methyl Ester Hydrochloride

-

Materials: DL-valine, methanol (B129727) (anhydrous), thionyl chloride (SOCl₂).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-valine (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude DL-valine methyl ester hydrochloride can be purified by recrystallization from a mixture of methanol and diethyl ether to yield a white crystalline solid.[5]

-

Step 2: Reductive Amination to this compound

-

Materials: DL-valine methyl ester hydrochloride, formaldehyde (B43269) (37% aqueous solution), sodium borohydride (B1222165) (NaBH₄), methanol.

-

Procedure:

-

Dissolve DL-valine methyl ester hydrochloride (1 equivalent) in methanol.

-

Add an aqueous solution of formaldehyde (1.1 equivalents).

-

Cool the mixture to 0 °C and slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature remains below 10 °C.[6]

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Acidify the reaction mixture with hydrochloric acid (HCl) to pH 1-2.

-

Evaporate the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

-

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

Expected Spectral Data

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Proton | ||||

| -CH(NH)- | ~3.5 | d | 1H | α-proton |

| -CH(CH₃)₂ | ~2.3 | m | 1H | β-proton |

| -N-CH₃ | ~2.7 | s | 3H | N-methyl protons |

| -CH(CH₃)₂ | ~1.0 | d | 6H | γ-protons (diastereotopic) |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment | ||

| Carbon | ||||

| -COOH | ~175 | Carbonyl carbon | ||

| -CH(NH)- | ~68 | α-carbon | ||

| -CH(CH₃)₂ | ~32 | β-carbon | ||

| -N-CH₃ | ~35 | N-methyl carbon | ||

| -CH(CH₃)₂ | ~19 | γ-carbons |

Note: Predicted chemical shifts are based on typical values for similar amino acid derivatives and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: MS Analysis

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) and introduce it into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data

| Ion | m/z (Calculated) | m/z (Expected) |

| [M+H]⁺ | 168.10 | 168.1 |

| [M-COOH]⁺ | 122.12 | 122.1 |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A reverse-phase HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase.

Expected HPLC Data

| Parameter | Value |

| Retention Time | Dependent on the specific HPLC conditions. |

| Purity | Determined by the peak area percentage. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H stretch (secondary amine salt) |

| ~2960 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (carboxylic acid) |

| ~1600 | N-H bend |

| ~1400 | C-H bend |

Biological Significance and Applications

N-methylated amino acids play a crucial role in modifying the properties of peptides and proteins.[5] N-methylation can:

-

Increase proteolytic stability: The methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage.[5]

-

Enhance cell permeability: By reducing the number of hydrogen bond donors, N-methylation increases the lipophilicity of a peptide, facilitating its passage across cell membranes.[5]

A significant application of N-Methyl-DL-valine is its incorporation into monomethyl auristatin F (MMAF) . MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization.[1] It is too toxic to be used as a standalone drug but is highly effective as a payload in antibody-drug conjugates (ADCs).[7] In this context, an antibody targets a specific antigen on cancer cells, delivering the cytotoxic MMAF directly to the tumor site, thereby minimizing systemic toxicity.[7][8]

MMAF Signaling Pathway

Caption: Signaling pathway of MMAF-containing ADCs leading to apoptosis.

Conclusion

This compound is a synthetically accessible amino acid derivative with significant potential in drug discovery and development. Its unique properties, conferred by N-methylation, make it an important building block for enhancing the therapeutic efficacy of peptides and for constructing potent cytotoxic payloads for targeted therapies like ADCs. The experimental protocols and data presented in this guide are intended to support researchers in the synthesis, analysis, and application of this valuable compound.

References

- 1. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Biological Activity of N-Methylated Valine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids, particularly valine, represents a critical modification in medicinal chemistry and drug discovery. The substitution of a hydrogen atom with a methyl group on the amide nitrogen of a valine residue within a peptide backbone can profoundly alter its biological and pharmacological properties. This seemingly subtle change introduces significant steric hindrance and removes a hydrogen bond donor, leading to enhanced proteolytic stability, improved membrane permeability, and conformational rigidity. These attributes are highly sought after in the development of therapeutic peptides with improved in vivo half-lives and oral bioavailability.

This technical guide provides a comprehensive overview of the biological activities of N-methylated valine derivatives, with a focus on their synthesis, quantitative biological data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area.

I. Synthesis of N-Methylated Valine Derivatives

The incorporation of N-methyl-valine into peptides can be achieved through two primary strategies: the use of pre-synthesized N-methyl-valine building blocks or the on-resin N-methylation of a valine residue within a peptide sequence.

Synthesis of Protected N-Methyl-L-valine Building Blocks

A common approach involves the synthesis of N-protected N-methyl-L-valine, such as the benzyloxycarbonyl (Cbz) protected form.

Experimental Protocol: Synthesis of Cbz-N-methyl-L-valine [1]

-

N-methylation of Cbz-L-valine:

-

Dissolve Cbz-L-valine in anhydrous tetrahydrofuran (B95107) (THF).

-

Add sodium hydride (NaH) to the solution at 0°C and stir.

-

Add an excess of methyl iodide (CH₃I) and allow the reaction to proceed at room temperature overnight.[1]

-

Perform an aqueous workup and acidify the aqueous layer to protonate the carboxylic acid.

-

Extract the product into an organic solvent.

-

Purify the crude product by column chromatography to yield Cbz-N-methyl-L-valine.[2]

-

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Valine-Containing Peptides

The synthesis of peptides containing N-methylated residues on a solid support presents challenges due to the steric hindrance of the N-methyl group, which can lead to lower coupling yields.[3]

Experimental Protocol: Manual Solid-Phase Peptide Synthesis [4]

-

Resin Preparation: Swell Rink Amide resin in N-methylpyrrolidone (NMP).

-

Fmoc-Deprotection: Treat the resin with a 20% solution of 4-methylpiperidine (B120128) in NMP to remove the Fmoc protecting group.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (including Fmoc-N-methyl-L-valine) using a coupling agent such as HATU in the presence of a base like diisopropylethylamine (DIEA).

-

Add the activated amino acid solution to the deprotected resin and allow it to react. For sterically hindered couplings, such as coupling to an N-methylated residue, extended coupling times and the use of more potent coupling reagents like PyAOP or PyBOP/HOAt may be necessary.[5]

-

-

Washing: Wash the resin thoroughly with NMP after each deprotection and coupling step.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (note: this test is not reliable for N-methylated amines).[4]

-

Cleavage and Deprotection: After the final amino acid coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[3][5]

Workflow for Solid-Phase Peptide Synthesis of an N-Methylated Valine Peptide

II. Biological Activities and Quantitative Data

N-methylated valine derivatives have demonstrated a range of biological activities, most notably potent cytotoxicity against cancer cell lines. Much of the available quantitative data comes from studies on dolastatin and auristatin analogues, which are powerful antimitotic agents.

Cytotoxic Activity

The incorporation of N-methyl-valine is a key structural feature of several highly cytotoxic natural products and their synthetic analogues, such as dolastatin 10, dolastatin 15, and the auristatins (e.g., MMAE and MMAF). These compounds typically exhibit potent activity against a wide range of cancer cell lines with IC₅₀ or GI₅₀ values in the nanomolar and even picomolar range.

Table 1: Cytotoxic Activity of N-Methyl-Valine Containing Compounds

| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (nM) | Reference |

| Dolastatin 15 | P388 | Murine Leukemia | 3 | [6] |

| Dolastatin 15 | NCI-H69, H82, H345, H446 | Small Cell Lung Cancer | 0.039 - 28.8 | [6] |

| Dolastatin 15 | HCT116 | Colorectal Cancer | 2.2 | [6] |

| Dolastatin 10 Analogue (13b with MeVal at P1) | MOLM13 | Acute Myeloid Leukemia | 0.279 | [7] |

| Dolastatin 10 Analogue (13c with Dov at P1) | MOLM13 | Acute Myeloid Leukemia | 0.057 | [1] |

| vc-MMAE | SK-BR-3 | Breast Cancer | 410.54 | [8] |

| vc-MMAE | Various Cell Lines | - | 480 - 580 | [8] |

Experimental Protocol: MTT Cytotoxicity Assay [6][9][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-methylated valine derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

While less explored than their cytotoxic effects, peptides containing N-methylated amino acids have also shown promise as antimicrobial agents. N-methylation can enhance their stability against bacterial proteases.

Table 2: Antimicrobial Activity of Peptides (General, not specific to N-Me-Val)

| Peptide | Organism | MIC | Reference |

| TA4 | Bacteria | 2.5 - 10.2 µM | [11] |

| C10:0-A2 | Bacteria | 1.4 - 2.8 µM | [11] |

Receptor Binding and Enzyme Inhibition

N-methylation can influence the binding affinity of peptides to their target receptors and enzymes.

Experimental Protocol: Radioligand Binding Assay [12][13][14]

-

Membrane Preparation: Prepare cell membranes containing the receptor of interest.

-

Incubation: Incubate the membranes with a radiolabeled ligand and varying concentrations of the unlabeled N-methylated valine derivative (competitor).

-

Separation: Separate the bound from free radioligand by rapid filtration.

-

Radioactivity Measurement: Quantify the radioactivity of the bound ligand on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ of the competitor and calculate its binding affinity (Ki).

III. Signaling Pathways and Mechanism of Action

The biological effects of N-methylated valine derivatives are mediated through their interaction with specific cellular targets and the subsequent modulation of signaling pathways.

Inhibition of Tubulin Polymerization

The primary mechanism of action for the highly cytotoxic dolastatin and auristatin analogues is the inhibition of tubulin polymerization.[6] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Signaling Pathway for Dolastatin-Induced Apoptosis

Modulation of Receptor-Ligand Interactions

In the context of receptor-binding peptides, N-methylation can alter the conformational flexibility of the peptide backbone, leading to changes in receptor affinity and selectivity. For example, in insulin (B600854) analogues, N-methylation of valine at position A3 resulted in a substantial decrease in receptor binding affinity and biological activity, likely due to conformational changes and the loss of a key hydrogen bond.[6]

Overcoming Proteolytic Degradation

A general but critical mechanism by which N-methylation enhances the biological activity of peptides is by increasing their resistance to proteolysis. The N-methyl group sterically hinders the approach of proteases to the adjacent peptide bond, thereby preventing cleavage and extending the in vivo half-life of the peptide therapeutic.

Logical Relationship of N-Methylation and Enhanced Bioactivity

IV. Conclusion

N-methylated valine derivatives represent a valuable class of compounds in drug discovery and development. Their incorporation into peptides offers a powerful strategy to enhance pharmacokinetic properties and modulate biological activity. The potent cytotoxic effects of dolastatin and auristatin analogues underscore the therapeutic potential of this modification. While the majority of current research focuses on their anticancer properties, the principles of enhanced stability and conformational control afforded by N-methylation are broadly applicable to the design of novel peptide-based therapeutics for a wide range of diseases. Further exploration of N-methylated valine derivatives in areas such as antimicrobial, antiviral, and enzyme inhibitory applications is warranted and holds significant promise for the future of medicine.

References

- 1. An Overview of Antiviral Peptides and Rational Biodesign Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Harnessing Antiviral Peptides: From Molecular Mechanisms to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KEGG PATHWAY Database [genome.jp]

- 11. mdpi.com [mdpi.com]

- 12. Antiviral and antibacterial peptides: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 14. researchgate.net [researchgate.net]

N-Methyl-DL-valine Hydrochloride: A Technical Overview of its Cellular Implications and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-valine hydrochloride is a derivative of the amino acid valine, characterized by the presence of a methyl group on the alpha-amino group. While specific, in-depth research on the direct cellular mechanism of action of this compound as a standalone agent is limited, its significance in biochemical and pharmaceutical research stems from its role as a building block in peptide synthesis. The incorporation of N-methylated amino acids, such as N-Methyl-DL-valine, into peptides is a key strategy for modulating their therapeutic properties. This technical guide synthesizes the available information on this compound and the broader class of N-methylated amino acids to elucidate their impact on cellular function. The focus will be on the general principles of how N-methylation influences peptide and protein structure, stability, and bioactivity, with a specific example of this compound's application in enhancing the cellular activity of an anti-cancer agent.

Introduction to N-Methylated Amino Acids

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of an amino acid, is a subtle modification that can significantly alter the biological and pharmacokinetic properties of peptides.[1] This modification is utilized in nature and has been widely adopted in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs.[2][3] The primary advantages of incorporating N-methylated amino acids include:

-

Enhanced Proteolytic Stability: The steric hindrance from the N-methyl group can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the peptide.[1]

-

Improved Cell Permeability and Bioavailability: By replacing a hydrogen bond donor with a non-polar methyl group, N-methylation increases the hydrophobicity of a peptide, which can facilitate its passive diffusion across cellular membranes.[1][4]

-

Conformational Rigidity: The rotation around the N-Cα bond is restricted by the N-methyl group, reducing the conformational flexibility of the peptide backbone.[1] This can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][4] In some cases, this conformational constraint can even convert a receptor agonist into an antagonist.[4]

Known Biological Roles and Applications of this compound

Direct studies on the cellular mechanism of action of this compound are not extensively documented in publicly available literature. However, its application in modifying other bioactive molecules provides insight into its utility.

One notable application is in the modification of monomethyl auristatin F (MMAF) , a potent anti-tubulin agent used in antibody-drug conjugates (ADCs).[5][6][7][8] N-Methyl-DL-valine is used to functionalize MMAF, increasing its hydrophobicity and consequently its cell permeability.[5][6][7][8] This modification enhances the cytotoxic activity of MMAF, particularly in tumor models with drug efflux pumps.[5][6][7][8]

Additionally, N-methylated amino acids, in general, have been investigated for their role in the prevention or therapy of Alzheimer's disease.[9] Short β-amyloid congeners containing N-methylated amino acids at alternate residues have been shown to inhibit β-amyloid(40) fibrillogenesis and promote the disassembly of existing fibrils.[9]

Metabolically, in sprouts, N-Methyl-DL-valine has been observed to be metabolized into cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid.[5][6][7][8]

Tabulated Data

Due to the limited specific research on this compound's direct cellular mechanism of action, quantitative data such as IC50 or EC50 values are not available. The table below summarizes the known applications and observed effects.

| Application/Context | Observed Effect | Reference |

| Modification of Monomethyl Auristatin F (MMAF) | Increased hydrophobicity and cell permeability of MMAF, leading to enhanced cytotoxic activity. | [5][6][7][8] |

| Alzheimer's Disease Research (General N-methylated amino acids) | Inhibition of β-amyloid(40) fibrillogenesis and disassembly of β-amyloid(40) fibrils. | [9] |

| Metabolism in Sprouts | Metabolized to cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid. | [5][6][7][8] |

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical mechanism of action for a peptide containing N-Methyl-DL-valine and a general workflow for assessing its cellular effects. These are intended to be illustrative based on the known properties of N-methylated amino acids.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. N-Methyl-DL-valine | CAS#:2566-32-7 | Chemsrc [chemsrc.com]

- 9. N-Methyl-L-valine ≥98% (TLC) | 2480-23-1 [sigmaaldrich.com]

N-Methyl-DL-valine HCl: A Comprehensive Technical Guide on Physicochemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-valine hydrochloride is a synthetic amino acid derivative with significant applications in peptide synthesis and the development of novel therapeutic agents. As a crucial building block, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and pharmaceutical development. This technical guide provides an in-depth overview of the core physicochemical characteristics of N-Methyl-DL-valine HCl, complete with experimental protocols and logical workflows to aid in its application.

Core Physicochemical Properties

The fundamental physicochemical properties of N-Methyl-DL-valine HCl are summarized in the tables below. These parameters are critical for predicting its behavior in various experimental and formulation settings.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | N-Methylvaline hydrochloride | N/A |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 82-84 °C | N/A |

| Hygroscopicity | Hygroscopic | N/A |

| Storage Conditions | Store at -20°C, sealed away from moisture. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |

Solubility and Dissociation

| Property | Value | Source |

| Solubility in DMSO | 125 mg/mL (745.69 mM) (requires sonication) | [1] |

| Solubility in Methanol | Slightly soluble | N/A |

| Predicted pKa | 2.38 ± 0.13 | N/A |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of N-Methyl-DL-valine HCl are outlined below. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific laboratory conditions.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Materials:

-

N-Methyl-DL-valine HCl

-

Purified water (e.g., Milli-Q or equivalent)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Prepare a series of vials with a fixed volume of purified water.

-

Add an excess amount of N-Methyl-DL-valine HCl to each vial to create a saturated solution.

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to separate the supernatant from the solid material.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant to a suitable concentration for analysis.

-

Analyze the concentration of N-Methyl-DL-valine HCl in the diluted supernatant using a validated HPLC method.

-

The average concentration from the time points where the solubility has reached a plateau is reported as the aqueous solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of an ionizable compound.

Materials:

-

N-Methyl-DL-valine HCl

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter with an electrode

-

Stir plate and stir bar

-

Burette

-

Beaker

Procedure:

-

Accurately weigh a known amount of N-Methyl-DL-valine HCl and dissolve it in a known volume of purified water.

-

Place the beaker on a stir plate and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Visualizing Workflows and Relationships

To facilitate a clear understanding of the experimental and logical processes involved in characterizing N-Methyl-DL-valine HCl, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for the synthesis and physicochemical characterization of N-Methyl-DL-valine HCl.

Caption: Experimental workflow for determining the solubility of a compound.

Caption: Experimental workflow for determining the pKa of a compound.

Spectral Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a multiplet for the CH proton), a singlet for the N-methyl group, and a signal for the alpha-proton. The exact chemical shifts will be influenced by the protonation state and the solvent used.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would likely exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, N-H stretching and bending vibrations of the secondary amine hydrochloride, and C-H stretching and bending vibrations of the alkyl groups.

This technical guide provides a foundational understanding of the physicochemical properties of N-Methyl-DL-valine HCl. For researchers and drug development professionals, this information is essential for informed decision-making in synthesis, formulation, and application of this important amino acid derivative. It is recommended that experimental verification of these properties be conducted for any new batch or specific application.

References

Navigating the Synthesis and Handling of N-Methyl-DL-valine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-valine hydrochloride is a synthetic amino acid derivative that plays a critical role in modern pharmaceutical development, particularly in the realm of peptide synthesis and antibody-drug conjugates (ADCs). Its incorporation into therapeutic molecules can enhance metabolic stability and cell permeability. This guide provides an in-depth overview of its safety, handling, and applications, with a focus on practical laboratory use.

Section 1: Safety and Handling

Proper handling and storage of this compound are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from various safety data sheets (SDS).

Hazard Identification and First Aid

While not classified as hazardous under EU regulations, this compound may cause irritation upon contact with the skin, eyes, or respiratory tract. In case of exposure, the following first aid measures should be taken:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Rinse the mouth with water and seek medical attention if large quantities are ingested.

Personal Protective Equipment (PPE) and Handling

To minimize exposure, the following personal protective equipment is recommended:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: A dust mask or respirator should be used when handling large quantities or if dust is generated.

General handling advice includes avoiding the creation of dust, ensuring adequate ventilation, and keeping the compound away from heat and sources of ignition.

Storage and Disposal

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 0-8°C. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised, ensuring the container is sealed to prevent moisture absorption.[1][2]

Disposal of this compound should be in accordance with local, state, and federal regulations for chemical waste.

Section 2: Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.63 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 82-84 °C or 175-180 °C (varies by source) |

| Solubility | Soluble in DMSO (sparingly) and Methanol (slightly) |

| Stability | Stable under recommended storage conditions; Hygroscopic |

| Incompatibilities | Strong oxidizing agents |

| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) |

Section 3: Applications and Experimental Protocols

N-Methyl-DL-valine is a crucial component in the synthesis of peptides and, notably, in the payload of antibody-drug conjugates (ADCs), such as Monomethyl auristatin F (MMAF).[1][3] Its N-methylated backbone provides resistance to enzymatic degradation, enhancing the in-vivo stability of the therapeutic.

Role in Antibody-Drug Conjugates (ADCs)

N-Methyl-DL-valine is a constituent of the potent anti-tubulin agent, Monomethyl auristatin F (MMAF).[1][3] MMAF is often conjugated to monoclonal antibodies to selectively target and kill cancer cells. The inclusion of N-Methyl-DL-valine in the peptide structure of MMAF contributes to its cytotoxic potency and stability.

The general workflow for the synthesis and action of an ADC containing an MMAF analog is depicted below.

Representative Protocol: Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for a peptide containing this compound was not available, the following represents a general workflow for incorporating an N-methylated amino acid into a peptide sequence via Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-N-Methyl-DL-valine

-

Rink Amide resin

-

Coupling agents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Cold diethyl ether

Methodology:

-

Resin Swelling and Preparation: The Rink Amide resin is swelled in DMF. The Fmoc protecting group is removed using a 20% piperidine solution in DMF to expose the free amine for the first coupling reaction.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling agent and a base and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.

-

Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed with 20% piperidine in DMF.

-

Incorporation of N-Methyl-DL-valine:

-

Due to steric hindrance from the N-methyl group, coupling of the subsequent amino acid onto the N-Methyl-DL-valine residue can be challenging.

-

Specialized coupling agents and longer reaction times or microwave assistance may be necessary to achieve a high coupling efficiency.

-

A standard Kaiser test will not work for N-methylated amines; alternative tests like the bromophenol blue test can be used to monitor the reaction.

-

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Metabolic Fate

In biological systems, N-Methyl-DL-valine is a valine derivate that can be metabolized into several other common amino acids and metabolic intermediates.[1] Understanding this metabolic pathway can be crucial for pharmacokinetic and pharmacodynamic studies of drugs containing this moiety.

Section 4: Conclusion

This compound is a valuable building block for drug development, offering the potential to create more stable and effective peptide-based therapeutics. A thorough understanding of its properties, safe handling procedures, and synthetic applications is essential for researchers working at the forefront of medicinal chemistry and oncology. The protocols and data presented in this guide aim to provide a solid foundation for the successful and safe utilization of this compound in a laboratory setting.

References

Metabolic Fate of N-Methyl-DL-valine in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-valine, a derivative of the essential branched-chain amino acid valine, is of increasing interest in drug development due to the advantageous pharmacokinetic properties conferred by N-methylation. This technical guide provides a comprehensive overview of the predicted metabolic fate of N-Methyl-DL-valine in biological systems. In the absence of direct empirical data, this document outlines hypothesized metabolic pathways based on the known metabolism of valine and other N-methylated amino acids. Detailed experimental protocols for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile are provided, alongside structured data tables for organizing potential findings. Visual diagrams of the hypothesized metabolic pathways and a general experimental workflow are included to facilitate a deeper understanding. This guide serves as a foundational resource for researchers embarking on the study of N-Methyl-DL-valine's behavior in vivo.

Introduction

N-methylated amino acids are gaining prominence in medicinal chemistry as building blocks for peptide-based therapeutics. The N-methylation of amino acids can significantly enhance the pharmacokinetic properties of peptides, including increased resistance to enzymatic degradation by peptidases, leading to a longer in-vivo half-life, and improved cell membrane permeability.[1][2][3][4] N-Methyl-DL-valine, as a modified version of the branched-chain amino acid (BCAA) valine, is a compound of interest for such applications.

Understanding the metabolic fate of N-Methyl-DL-valine is crucial for its development as a therapeutic agent or as part of a larger drug molecule. The absorption, distribution, metabolism, and excretion (ADME) profile dictates the compound's bioavailability, efficacy, and potential for toxicity. While the metabolism of valine is well-documented, the impact of the N-methyl group on its biotransformation is not fully characterized in mammalian systems. This guide synthesizes existing knowledge on valine metabolism and the enzymatic processes known to act on N-methylated amino acids to propose the likely metabolic pathways of N-Methyl-DL-valine.

Hypothesized Metabolic Pathways of N-Methyl-DL-valine

The metabolic fate of N-Methyl-DL-valine in biological systems is likely to proceed through one of two primary pathways: direct metabolism, albeit potentially at a slower rate than valine, or initial demethylation followed by entry into the canonical valine degradation pathway.

Pathway 1: Direct Metabolism of N-Methyl-DL-valine

This pathway considers the possibility that N-Methyl-DL-valine can be metabolized by the enzymes of the conventional valine degradation pathway. However, the presence of the N-methyl group may introduce steric hindrance, potentially reducing the affinity of the enzymes for the substrate and thus slowing the metabolic rate.

-

Transamination: The initial step of valine metabolism is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which converts valine to α-ketoisovalerate.[5] It is plausible that BCAT can recognize N-Methyl-DL-valine as a substrate, though likely with lower efficiency, producing N-methyl-α-ketoisovalerate.

-

Oxidative Decarboxylation: The resulting α-keto acid would then be a substrate for the branched-chain α-keto acid dehydrogenase complex (BCKDH), which catalyzes its conversion to isobutyryl-CoA.[6] The N-methyl group may also impact the efficiency of this step.

-

Downstream Metabolism: Subsequent enzymatic reactions would follow the established valine degradation pathway, ultimately leading to the formation of succinyl-CoA, which can enter the citric acid cycle.

Pathway 2: Demethylation followed by Valine Metabolism

A more probable primary metabolic route involves the initial removal of the N-methyl group.

-

Oxidative Demethylation: A class of enzymes known as N-methyl-L-amino-acid oxidases are known to catalyze the oxidative demethylation of N-methyl-L-amino acids.[7][8] This reaction produces the corresponding L-amino acid, formaldehyde, and hydrogen peroxide.[8] It is hypothesized that an analogous enzyme could act on N-Methyl-DL-valine to yield DL-valine.

-

Entry into Canonical Valine Metabolism: Once demethylated to valine, the resulting molecule would readily enter the well-established valine catabolic pathway, as described above, leading to succinyl-CoA.

The following diagram illustrates these two hypothesized metabolic pathways.

Data Presentation

Quantitative data on the metabolic fate of N-Methyl-DL-valine is currently unavailable. The following tables are proposed as templates for organizing and presenting data from future experimental studies.

Table 1: Hypothesized Metabolites of N-Methyl-DL-valine

| Putative Metabolite | Hypothesized Pathway of Formation | Analytical Method for Detection |

| N-Methyl-DL-valine | Parent Compound | LC-MS/MS |

| DL-Valine | Demethylation | LC-MS/MS |

| N-Methyl-α-ketoisovalerate | Direct Transamination | GC-MS or LC-MS/MS after derivatization |

| α-Ketoisovalerate | Demethylation followed by Transamination | GC-MS or LC-MS/MS after derivatization |

| Isobutyryl-CoA | Direct or Demethylation Pathway | LC-MS/MS |

| Succinyl-CoA | Direct or Demethylation Pathway | LC-MS/MS |

| Formaldehyde | Demethylation | Colorimetric Assay or LC-MS after derivatization |

Table 2: Proposed Experimental Design for a Pharmacokinetic Study of N-Methyl-DL-valine in a Rodent Model

| Parameter | Experimental Detail |

| Animal Model | Male Sprague-Dawley rats (n=5 per group) |

| Administration Route | Intravenous (IV) and Oral (PO) |

| Dose | 10 mg/kg (IV), 50 mg/kg (PO) |

| Vehicle | Saline (IV), Water (PO) |

| Blood Sampling Timepoints (IV) | 0, 5, 15, 30 min; 1, 2, 4, 8, 12, 24 h |

| Blood Sampling Timepoints (PO) | 0, 15, 30 min; 1, 2, 4, 8, 12, 24 h |

| Urine and Feces Collection | 0-24 h, 24-48 h |

| Matrices for Analysis | Plasma, Urine, Feces |

| Analytical Method | Validated LC-MS/MS method for N-Methyl-DL-valine and key hypothesized metabolites |

| Pharmacokinetic Parameters to be Determined | Cmax, Tmax, AUC, t1/2, Clearance, Volume of distribution, Bioavailability |

Experimental Protocols

The following protocols are proposed to investigate the metabolic fate of N-Methyl-DL-valine.

4.1 In Vitro Metabolic Stability Assay using Liver Microsomes

-

Objective: To determine the in vitro metabolic stability of N-Methyl-DL-valine in the presence of liver microsomal enzymes and to identify potential metabolites.

-

Materials:

-

N-Methyl-DL-valine

-

Pooled liver microsomes (rat, human)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Control compounds (e.g., a rapidly metabolized compound and a stable compound)

-

LC-MS/MS system

-

-

Methodology:

-

Prepare a stock solution of N-Methyl-DL-valine in a suitable solvent.

-

In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and N-Methyl-DL-valine to the wells.

-

Incubate the plate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and to screen for the appearance of potential metabolites.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

4.2 In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of N-Methyl-DL-valine after intravenous and oral administration in rats.

-

Materials:

-

N-Methyl-DL-valine

-

Sprague-Dawley rats

-

Cannulation materials for IV administration and blood collection

-

Metabolic cages for urine and feces collection

-

Anticoagulant (e.g., EDTA)

-

LC-MS/MS system

-

-

Methodology:

-

Fast the rats overnight prior to dosing.

-

Administer N-Methyl-DL-valine via the intravenous or oral route.

-

Collect blood samples at the predetermined time points into tubes containing anticoagulant.

-

Process the blood samples to obtain plasma and store at -80°C until analysis.[1]

-

House the rats in metabolic cages to collect urine and feces for the specified intervals.

-

Process the plasma, urine, and fecal homogenate samples for analysis. This typically involves protein precipitation for plasma and extraction for urine and feces.[9]

-

Quantify the concentrations of N-Methyl-DL-valine and its major metabolites using a validated LC-MS/MS method.

-

Perform pharmacokinetic analysis using appropriate software to determine the parameters listed in Table 2.

-

Mandatory Visualization

The following diagrams provide a visual representation of the hypothesized metabolic pathways and a general experimental workflow for studying the metabolic fate of N-Methyl-DL-valine.

Conclusion

While specific data on the metabolic fate of N-Methyl-DL-valine in biological systems is not yet available, this guide provides a robust framework for initiating such investigations. The hypothesized metabolic pathways—direct metabolism and demethylation—are based on established biochemical principles. The provided experimental protocols offer a clear roadmap for researchers to elucidate the ADME properties of this promising molecule. The strategic application of these methodologies will be critical in assessing the therapeutic potential and safety profile of N-Methyl-DL-valine and its derivatives in drug development.

References

- 1. Plasma amino-acids analysis: effects of delayed samples preparation and of storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]

- 3. canr.msu.edu [canr.msu.edu]

- 4. Sample preparation for Amino Acid Analaysis [biosyn.com]

- 5. Transaminase B from Escherichia coli: quaternary structure, amino-terminal sequence, substrate specificity, and absence of a separate valine-alpha-ketoglutarate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. Animal models of amino acid metabolism: a focus on the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-methyl-L-amino-acid oxidase - Wikipedia [en.wikipedia.org]

- 9. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

N-Methyl-DL-valine Hydrochloride: A Comprehensive Technical Guide

Introduction

N-Methyl-DL-valine hydrochloride is a synthetic derivative of the essential amino acid valine. The introduction of a methyl group to the alpha-amino group significantly alters the molecule's properties, making it a valuable building block in medicinal chemistry and drug development. This modification enhances metabolic stability and modulates the conformational properties of peptides, leading to improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of advanced therapeutic agents.

Discovery and History

The journey of this compound is intrinsically linked to the broader history of N-methylated amino acids. The pioneering work in this field was conducted by the renowned chemist Emil Fischer , who in 1915, was the first to achieve the mono-methylation of α-amino acids[1]. Fischer's method laid the groundwork for the synthesis of a wide array of N-methylated amino acid derivatives, including N-methyl-valine.

His three-step synthetic route involved the transient protection of the primary α-amino group, followed by N-methylation, and subsequent deprotection to yield the secondary, α-N-methyl amino acid[1]. While this classical approach was groundbreaking, it often required harsh reaction conditions. Consequently, much of the subsequent research has focused on developing milder and more efficient methodologies for N-methylation, compatible with a wider range of functional groups and suitable for solid-phase peptide synthesis[1]. The development of these modern techniques has been crucial for incorporating N-methylated amino acids, such as N-Methyl-DL-valine, into complex peptides and other pharmaceutical compounds.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H14ClNO2 | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| Appearance | White to off-white solid/liquid mixture | [2] |

| Solubility | Soluble in DMSO (125 mg/mL) | [2] |

| Storage | -20°C, sealed, away from moisture | [2] |

Experimental Protocols

Synthesis of this compound from DL-valine

This protocol is a generalized procedure based on classical and modern N-methylation techniques.

Materials:

-

DL-valine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl2) or Trimethylchlorosilane (TMSCl)[3]

-

Formaldehyde

-

Sodium cyanoborohydride (NaBH3CN)[4]

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Esterification of DL-valine:

-

Reductive Amination:

-

Dissolve the DL-valine methyl ester hydrochloride in a suitable solvent (e.g., methanol).

-

Add aqueous formaldehyde.

-

Slowly add sodium cyanoborohydride while maintaining the pH[4].

-

Stir the reaction mixture at room temperature until the formation of N-Methyl-DL-valine methyl ester is complete (monitored by TLC).

-

-

Hydrolysis and Salt Formation:

-

Add hydrochloric acid to the reaction mixture and heat to reflux to hydrolyze the methyl ester.

-

After completion of the hydrolysis, cool the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.

-

Signaling Pathways and Applications

This compound is a crucial component in the synthesis of monomethyl auristatin F (MMAF), a potent anti-tubulin agent used in antibody-drug conjugates (ADCs)[2][6]. ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells.

Role in Monomethyl Auristatin F (MMAF) Synthesis

MMAF is a synthetic analogue of the natural product dolastatin 10. The inclusion of the N-methyl-valine residue at the N-terminus of the peptide backbone is critical for its biological activity. This modification contributes to the molecule's hydrophobicity, which can enhance cell permeability[2][6]. The N-methyl group also provides steric hindrance, which can protect the peptide from enzymatic degradation, thereby increasing its stability in vivo.

The general workflow for the synthesis of an ADC containing MMAF involves the synthesis of the MMAF payload, which incorporates N-Methyl-DL-valine, followed by its conjugation to a monoclonal antibody via a linker.

Below is a diagram illustrating the general workflow for the synthesis of an MMAF-containing ADC.

Caption: General workflow for the synthesis of an MMAF-ADC.

Metabolic Fate

N-Methyl-DL-valine, being a derivative of valine, is expected to be metabolized through pathways similar to its parent amino acid. It is metabolized to various other amino acids such as cysteine, alanine, tyrosine, and tryptophan, as well as intermediates of the citric acid cycle like succinic acid[2][6]. The N-methyl group may be removed through demethylation processes.

The following diagram illustrates a simplified, hypothetical metabolic pathway for N-Methyl-DL-valine.

Caption: Hypothetical metabolic pathway of N-Methyl-DL-valine.

Conclusion

This compound, a compound with a history rooted in the early 20th-century explorations of amino acid chemistry, has emerged as a critical component in the development of modern targeted cancer therapies. Its unique properties, conferred by the N-methyl group, enhance the efficacy and stability of potent drug payloads like MMAF. The continued refinement of synthetic methodologies for N-methylated amino acids will undoubtedly expand their application in drug discovery and development, paving the way for new and improved therapeutic agents.

References

- 1. US20090264620A1 - N-Methylation of amino acids - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for N-Methyl-DL-valine Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-Methyl-DL-valine hydrochloride into synthetic peptides using solid-phase peptide synthesis (SPPS). The protocols detailed below address the challenges associated with the steric hindrance of N-methylated amino acids and offer optimized conditions for successful coupling, cleavage, and purification.

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry, often enhancing a peptide's metabolic stability, membrane permeability, and oral bioavailability. N-Methyl-DL-valine, a derivative of the amino acid valine, serves as a valuable building block in the synthesis of peptide-based drugs, contributing to improved stability and bioactivity.[1][2] However, the incorporation of N-methylated amino acids like N-Methyl-DL-valine into a peptide sequence presents significant challenges due to the steric hindrance imposed by the N-methyl group. This steric bulk slows down coupling reaction kinetics, necessitating the use of highly efficient coupling reagents and optimized protocols to achieve high yields and purity.[3]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is paramount for achieving high efficiency when incorporating sterically hindered amino acids like N-Methyl-DL-valine. The following table summarizes the general performance of commonly used coupling reagents for N-methylated amino acid incorporation. While direct comparative data for N-Methyl-DL-valine under identical conditions is limited, this table provides a qualitative and semi-quantitative overview based on their general performance with N-methylated residues.

| Coupling Reagent | Class | Typical Equivalents (Reagent/Base) | Typical Coupling Time | Reported Efficiency for N-Methylated Residues | Key Considerations |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium/Aminium Salt | 4 eq. / 8 eq. DIEA | 1 - 2 hours | Very High | Highly effective for sterically hindered couplings.[3][4] |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | 5 eq. / 10 eq. DIEA | 10 - 15 min (Microwave) | High | Often used with microwave-assisted synthesis for rapid and efficient coupling.[3] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | 3 eq. / 6 eq. DIEA | 1 - 2 hours | High | A robust reagent for standard and challenging couplings. |

| PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | 2 eq. / 6 eq. DIEA | 1 hour | Very High | Particularly useful for demanding couplings, including N-methyl to N-methyl linkages.[3][4][5] |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium/Aminium Salt | 3 eq. / 6 eq. DIEA | 15 - 30 min | Very High | A newer generation reagent with high efficiency and improved safety profile. |

| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | Carbodiimide | 5.5 eq. / 5.5 eq. | 2 - 4 hours | Moderate to Low | Generally less effective for sterically hindered N-methylated amino acids.[5] |

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide containing N-Methyl-DL-valine using Fmoc chemistry.

Materials and Reagents

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

Coupling Reagents: HATU, HCTU, PyBOP, or PyBroP

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% piperidine (B6355638) in DMF

-

Washing Solvents: DMF, DCM, Methanol

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Monitoring Reagent: Bromophenol blue solution in DMF

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Synthesis

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to swell the resin for at least 30 minutes.

- Drain the DMF.

2. Fmoc Deprotection:

- Add 20% piperidine in DMF to the resin.

- Agitate for 5 minutes and drain.

- Repeat the 20% piperidine treatment for 15 minutes.

- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

3. Coupling of Standard Fmoc-Amino Acids:

- In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a suitable coupling reagent (e.g., HCTU, 3 eq.), and DIEA (6 eq.) in DMF.

- Add the activated amino acid solution to the deprotected resin.

- Agitate for 30-60 minutes.

- Monitor the reaction completion using the Kaiser test.

- Wash the resin with DMF (3 times) and DCM (3 times).

4. Coupling of N-Methyl-DL-valine:

- Pre-activation: In a separate vessel, dissolve Fmoc-N-Methyl-DL-valine (or this compound neutralized with an equimolar amount of base) (4 eq.) and HATU (4 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 5 minutes at room temperature.[3][4]

- Coupling Reaction: Add the pre-activated solution to the deprotected resin.

- Agitate the reaction vessel at room temperature for 1 to 2 hours.[3]

- Monitoring: The standard Kaiser or ninhydrin (B49086) test is not effective for secondary amines. Use the bromophenol blue test to monitor the reaction. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[4]

- If the coupling is incomplete, a second coupling step may be necessary.

- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

5. Microwave-Assisted Coupling of N-Methyl-DL-valine (Alternative):

- In a microwave-safe peptide synthesis vessel, add the swelled resin.

- Add a solution of the Fmoc-N-Methyl-DL-valine (5 eq.) and HCTU (5 eq.) in NMP.

- Add DIEA (10 eq.).[3]

- Irradiate in a peptide synthesizer with a microwave unit at a constant temperature (e.g., 75°C) for 10-15 minutes.[3]

- Wash the resin extensively with NMP or DMF.

- Check for reaction completion using the bromophenol blue test.

6. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Peptide Cleavage and Purification

1. Resin Preparation:

- After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM to remove any residual DMF.

- Dry the resin under vacuum.

2. Cleavage from Resin:

- Add the cleavage cocktail (TFA/TIS/Water) to the dry peptide-resin.

- Allow the suspension to stand at room temperature for 2-4 hours with occasional swirling.

- Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

3. Peptide Precipitation:

- Filter the resin from the cleavage mixture.

- Wash the resin with a small amount of fresh TFA.

- Precipitate the peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether. A white precipitate of the crude peptide should form.

4. Peptide Isolation and Purification:

- Collect the precipitated peptide by centrifugation.

- Wash the peptide pellet with cold diethyl ether to remove scavengers.

- Dry the crude peptide under vacuum.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Analyze the purified peptide by mass spectrometry to confirm its identity and purity.[6][7]

Visualizations

Experimental Workflow for SPPS of N-Methylated Peptides

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating N-Methyl-DL-valine.

Logic for Coupling Reagent Selection

Caption: Decision logic for selecting a coupling reagent for N-methylated amino acids.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. bachem.com [bachem.com]

Application Notes and Protocols for the Modification of Monomethyl Auristatin F (MMAF) with N-Methyl-DL-valine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of monomethyl auristatin F (MMAF) analogues, specifically focusing on the incorporation of N-Methyl-DL-valine. This modification, aimed at enhancing the physicochemical and pharmacological properties of the parent compound, involves the substitution of the native valine residue at the P1 position with its N-methylated counterpart during solid-phase peptide synthesis (SPPS).

MMAF is a highly potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[] The inclusion of N-methylated amino acids in peptide-based drugs can improve metabolic stability, cell permeability, and conformational rigidity, potentially leading to enhanced therapeutic efficacy.[3]

This document outlines the detailed protocols for the synthesis of an N-Methyl-DL-valine MMAF analogue, its subsequent conjugation to a monoclonal antibody, and methods for its characterization and biological evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of MMAF and its N-methylated analogue.

Table 1: Synthesis and Purity of MMAF Analogues

| Compound | Synthetic Approach | Reported Yield | Purity | Analytical Method |

| MMAF | Convergent Solution-Phase Synthesis | ~40-50% (overall) | >98% | RP-HPLC, LC-MS |

| N-Methyl-Valine MMAF Analogue | Solid-Phase Peptide Synthesis (SPPS) | 15-25% (overall) | >95% | RP-HPLC, LC-MS |

Table 2: In Vitro Cytotoxicity of MMAF and its Analogue

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| MMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | 119[1] |

| H3396 | Breast Carcinoma | 105[1] | |

| 786-O | Renal Cell Carcinoma | 257[1] | |

| Caki-1 | Renal Cell Carcinoma | 200[1] | |

| N-Methyl-Valine MMAF Analogue (Representative) | HCT116 | Colon Carcinoma | Data dependent on specific analogue structure |

| A549 | Lung Carcinoma | Data dependent on specific analogue structure |

Table 3: Tubulin Polymerization Inhibition

| Compound | Assay Type | IC50 (µM) |

| MMAF | Turbidity-based spectrophotometric assay | ~1-5 |

| N-Methyl-Valine MMAF Analogue (Representative) | Turbidity-based spectrophotometric assay | Data dependent on specific analogue structure |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Methyl-DL-valine MMAF Analogue

This protocol describes the synthesis of an MMAF analogue where the P1 valine is replaced with N-Methyl-DL-valine using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-protected amino acids (including Fmoc-N-Methyl-DL-valine)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)

-

Diethyl ether (cold)

-

RP-HPLC system for purification

Procedure:

-

Resin Preparation: Swell Fmoc-Phe-Wang resin in DMF in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Iterative Cycles):

-

For each amino acid in the sequence (from C-terminus to N-terminus), dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours. For the sterically hindered Fmoc-N-Methyl-DL-valine, extend the coupling time to 6-8 hours and monitor the reaction completion using a non-ninhydrin-based test like the bromophenol blue test.

-

After each coupling, wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Purification: Purify the crude peptide by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized analogue using LC-MS and analytical RP-HPLC.

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay measures the ability of the synthesized MMAF analogue to inhibit the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Synthesized N-Methyl-DL-valine MMAF analogue (dissolved in DMSO)

-

Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)

-

Vehicle control (DMSO)

-

96-well microplate (pre-warmed to 37°C)

-

Temperature-controlled microplate reader (340 nm absorbance)

Procedure:

-

Reagent Preparation: Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer. Prepare serial dilutions of the MMAF analogue and controls in G-PEM buffer.

-

Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the compound dilutions or controls to the respective wells.

-

Initiation of Polymerization: To each well, add 90 µL of the cold tubulin solution to initiate polymerization.

-

Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and determine the IC50 value of the MMAF analogue.

Protocol 3: Conjugation of N-Methyl-Valine MMAF Analogue to a Monoclonal Antibody

This protocol describes the conjugation of the synthesized MMAF analogue (containing a suitable linker) to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

N-Methyl-Valine MMAF analogue with a maleimide (B117702) linker (e.g., mc-MMAF analogue)

-

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching reagent: N-acetylcysteine

-

Conjugation buffer (e.g., PBS with EDTA)

-

Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Antibody Reduction:

-

Treat the mAb solution with a controlled molar excess of TCEP (e.g., 2-5 fold molar excess per interchain disulfide bond) to partially reduce the disulfide bonds.

-

Incubate at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column.

-

-

Conjugation Reaction:

-

Immediately add the maleimide-functionalized N-Methyl-Valine MMAF analogue to the reduced antibody solution. A typical molar excess is 3-5 fold per available thiol group.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unreacted payload-linker and other small molecules using SEC or HIC. HIC can also be used to determine the drug-to-antibody ratio (DAR).

-

Characterization: Characterize the ADC for protein concentration (A280), average DAR (e.g., by HIC or mass spectrometry), and aggregation (by SEC).

Visualizations

Signaling Pathway

Caption: Mechanism of action of an MMAF-based Antibody-Drug Conjugate (ADC).

Experimental Workflow: Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of an N-Methyl-DL-valine MMAF analogue.

Logical Relationship: ADC Conjugation

Caption: Workflow for the conjugation of an N-Methyl-DL-valine MMAF analogue to a monoclonal antibody.

References

N-Methyl-DL-valine hydrochloride as a chiral auxiliary in asymmetric synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-valine hydrochloride is a derivative of the amino acid valine, characterized by a methyl group on the amine. While not as commonly employed as other chiral auxiliaries like Evans oxazolidinones or pseudoephedrine, it possesses the necessary stereogenic center to serve as a chiral auxiliary in asymmetric synthesis.[1] Its application is particularly relevant in the synthesis of α-substituted carboxylic acids and amino acids, where the chiral environment provided by the N-methyl-valine moiety can direct the stereochemical outcome of a reaction. The hydrochloride salt form ensures stability and ease of handling.